Peroxydiphosphoric acid Peroxydiphosphoric acid Peroxydiphosphoric acid is a phosphorus oxoacid.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1698931
InChI: InChI=1S/H4O8P2/c1-9(2,3)7-8-10(4,5)6/h(H2,1,2,3)(H2,4,5,6)
SMILES: OP(=O)(O)OOP(=O)(O)O
Molecular Formula: H4O8P2
Molecular Weight: 193.97 g/mol

Peroxydiphosphoric acid

CAS No.:

Cat. No.: VC1698931

Molecular Formula: H4O8P2

Molecular Weight: 193.97 g/mol

* For research use only. Not for human or veterinary use.

Peroxydiphosphoric acid -

Specification

Molecular Formula H4O8P2
Molecular Weight 193.97 g/mol
IUPAC Name phosphonooxy dihydrogen phosphate
Standard InChI InChI=1S/H4O8P2/c1-9(2,3)7-8-10(4,5)6/h(H2,1,2,3)(H2,4,5,6)
Standard InChI Key NUGJFLYPGQISPX-UHFFFAOYSA-N
SMILES OP(=O)(O)OOP(=O)(O)O
Canonical SMILES OP(=O)(O)OOP(=O)(O)O

Introduction

Historical Background

The history of peroxydiphosphoric acid dates back to the early 20th century. It was first synthesized and characterized in 1910 by Julius Schmidlin and Paul Massini . Their groundbreaking work involved the reaction between diphosphoric acid and highly-concentrated hydrogen peroxide, though the yields obtained through this method were relatively poor .

Since this initial discovery, various methods have been developed to improve the synthesis and purification of peroxydiphosphoric acid and its salts. Significant advancements in the understanding of its chemical behavior and potential applications have been made throughout the 20th century, with notable contributions from researchers such as M.M. Crutchfield in the 1960s, who conducted extensive studies on the kinetics and hydrolysis of this compound .

Chemical Structure and Properties

Molecular Structure

Peroxydiphosphoric acid features a distinctive molecular architecture characterized by two tetrahedral phosphorus centers linked by a peroxide (-O-O-) group . This structural arrangement is fundamental to its chemical behavior and reactivity patterns. Each phosphorus atom is bound to four oxygen atoms in a tetrahedral configuration, with the peroxide bridge creating the critical P-O-O-P linkage that distinguishes this compound from conventional phosphoric acids.

The molecular formula H₄P₂O₈ reflects its composition, with the arrangement of atoms creating a molecule with significant oxidative potential due to the relatively weak O-O bond of the peroxide group .

Physical Properties

Peroxydiphosphoric acid is a colorless compound in its pure form . While comprehensive physical data is limited in the literature due to the compound's instability and preparation challenges, it is known to be water-soluble and participates in various aqueous chemical reactions.

Chemical Properties

The most notable chemical property of peroxydiphosphoric acid is its ability to act as an oxidizing agent, though with more controlled reactivity compared to many other peroxides. In aqueous solution, it undergoes disproportionation upon heating, yielding peroxymonophosphoric acid and phosphoric acid according to the following equation :

H₄P₂O₈ + H₂O ⇌ H₃PO₅ + H₃PO₄

One particularly significant aspect of peroxydiphosphoric acid's chemical behavior is its slow release of hydrogen peroxide in the presence of phosphatase enzymes, according to the following reaction :

X₄P₂O₈ + H₂O → 2XH₂PO₄ + H₂O₂

Where X represents a non-toxic pharmaceutically acceptable cation or completes an organic ester moiety. This controlled release of active oxygen species distinguishes peroxydiphosphoric acid from many other peroxide compounds that release oxygen more rapidly .

Acid-Base Properties

Peroxydiphosphoric acid functions as a tetraprotic acid, capable of donating four protons in sequential dissociation steps. The acid dissociation constants have been determined as follows :

Dissociation SteppKₐ Value
pKₐ₁≈ -0.3
pKₐ₂≈ 0.5
pKₐ₃5.2
pKₐ₄7.6

These values indicate that the first two protons are readily donated in aqueous solution, while the third and fourth dissociations occur at progressively higher pH values.

Synthesis and Preparation Methods

Historical Synthesis

The original synthesis method developed by Schmidlin and Massini in 1910 involved the reaction between diphosphoric acid and highly-concentrated hydrogen peroxide :

H₄P₂O₇ + H₂O₂ → H₄P₂O₈ + H₂O

While historically significant, this method yielded the product in poor quantities and has largely been superseded by more efficient approaches .

Modern Preparation Methods

Several contemporary methods have been developed for the synthesis of peroxydiphosphoric acid:

  • Reaction between phosphoric acid and fluorine, which also produces peroxymonophosphoric acid as a by-product :

    2H₃PO₄ + F₂ → H₄P₂O₈ + 2HF

  • Electrolytic oxidation of phosphate solutions, which is particularly useful for preparing potassium peroxydiphosphate . This method involves:

    • An electrolysis apparatus with platinum electrodes

    • A chilled, jacketed glass vessel

    • Careful control of current density and temperature

  • Hydrolysis of potassium or lithium peroxydiphosphate in a strong acid such as perchloric acid :

    (P₂O₈)⁴⁻ + H₂O + 4H⁺ → H₃PO₅ + H₃PO₄

Industrial Production

Chemical Reactions and Mechanisms

Hydrolysis and Disproportionation

In aqueous environments, peroxydiphosphoric acid undergoes hydrolysis and disproportionation reactions. The disproportionation reaction produces peroxymonophosphoric acid and phosphoric acid :

H₄P₂O₈ + H₂O ⇌ H₃PO₅ + H₃PO₄

The reaction kinetics of this process were studied extensively by Crutchfield in his Ph.D. thesis at Brown University in 1960 . The reaction rate increases with temperature, making the compound relatively unstable at elevated temperatures.

Oxidation Reactions

The peroxide linkage in peroxydiphosphoric acid makes it an effective oxidizing agent. While less reactive than hydrogen peroxide, its controlled release of oxidizing equivalents makes it useful for specific applications where a measured oxidative effect is desired.

Research has shown that in biological systems, peroxydiphosphoric acid releases hydrogen peroxide slowly in the presence of phosphatase enzymes, which are present in saliva, plasma, intestinal fluids, and white blood cells . This controlled release mechanism distinguishes it from many other peroxide compounds.

Applications

Research Applications

In research settings, peroxydiphosphoric acid and its derivatives have been studied for their unique chemical properties:

  • Protein Tyrosine Phosphatase (PTP) Research: Studies have investigated the interactions between peroxyphosphoric acids and protein tyrosine phosphatases, with findings suggesting potential for enzyme regulation through controlled oxidation .

  • Fluorescent Probe Development: Research has explored the use of peroxyphosphoric acid detection methods using boronate-based fluorescent probes, which could have applications in biological research .

Comparison with Related Compounds

Peroxydiphosphoric acid belongs to a family of peroxy compounds with similar structural features. The table below compares key properties with related compounds:

CompoundChemical FormulaKey CharacteristicsRelationship to Peroxydiphosphoric Acid
Peroxymonophosphoric AcidH₃PO₅Colorless viscous oil; triprotic acid (pKₐ₁ = 1.1, pKₐ₂ = 5.5, pKₐ₃ = 12.8)Close structural relative; often produced during disproportionation of peroxydiphosphoric acid
Peroxydisulfuric AcidH₂S₂O₈Strong oxidizing agent; used in various industrial processesAnalogous sulfur-containing compound with similar peroxide linkage
Peroxysulfuric AcidH₂SO₅Strong oxidizer; precursor to many peroxysulfate compoundsSimilar oxidizing properties but contains sulfur instead of phosphorus
Phosphoric AcidH₃PO₄Common phosphorus oxyacid; used in fertilizers, food additivesBase compound without peroxide linkage; product of peroxydiphosphoric acid decomposition

Recent Research and Developments

Recent research on peroxydiphosphoric acid has focused primarily on its potential applications rather than fundamental structural studies. Key areas of ongoing research include:

  • Tumor Inhibition Studies: Building on earlier findings, researchers continue to investigate the mechanisms by which peroxydiphosphate compounds may inhibit tumor development, particularly through controlled release of active oxygen species that may supplement natural killer cell function .

  • Enzyme Inhibition Mechanisms: Studies examining the interactions between peroxyphosphoric acids and enzyme systems, particularly protein tyrosine phosphatases, suggest potential applications in enzyme regulation and signal transduction research .

  • Synthesis Optimization: Work continues on improving the synthesis and purification methods for peroxydiphosphoric acid and its salts, with particular attention to electrolytic preparation methods that offer higher yields and purity .

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